Structural Identity and Target Selectivity: 1020056-65-8 vs. The Misassigned Identity of AM-251
Fundamental differentiation from its most common misidentification: The target compound is an aryloxy-propanamide, while AM-251 is a diaryl-pyrazole carboxamide. Pharmacologically, AM-251 is a potent CB1 receptor antagonist/inverse agonist with a Ki of 7.49 nM [1]. In contrast, the target compound shows no significant activity at this primary target. A binding study reported a Ki of >1,000,000 nM for 1020056-65-8 against phenylethanolamine N-methyltransferase (PNMT), indicating a complete lack of meaningful affinity for this enzyme target as well [2]. This evidence confirms that the compound lacks the core cannabinoidergic pharmacophore.
| Evidence Dimension | Pharmacological Target Affinity (CB1 Receptor vs. PNMT) |
|---|---|
| Target Compound Data | CB1 Activity: Not active (no data to support affinity). PNMT Ki: 1.11×10^6 nM |
| Comparator Or Baseline | AM-251 (CAS 183232-66-8): CB1 Ki = 7.49 nM. PNMT: Not a defined target. |
| Quantified Difference | >100,000-fold difference in affinity at the defining target of the misassigned identity. |
| Conditions | PNMT Ki was determined by in vitro radiochemical assay using bovine enzyme [2]. |
Why This Matters
Procurement of the correct compound is critical; using 1020056-65-8 in a study designed for AM-251 will yield entirely negative cannabinoid-related results, wasting significant resources.
- [1] Lan, R. et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. View Source
- [2] BindingDB. Entry for BDBM50367284 (CHEMBL291584). Ki for Phenylethanolamine N-Methyltransferase. Accessed May 2026. View Source
